molecular formula C11H11BrN2O2S B8418612 2-Bromo-5-(4-isopropoxyphenoxy)-1,3,4-thiadiazole CAS No. 946884-42-0

2-Bromo-5-(4-isopropoxyphenoxy)-1,3,4-thiadiazole

Cat. No.: B8418612
CAS No.: 946884-42-0
M. Wt: 315.19 g/mol
InChI Key: SWOVUIZKBQTWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4-isopropoxyphenoxy)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C11H11BrN2O2S and its molecular weight is 315.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

946884-42-0

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

2-bromo-5-(4-propan-2-yloxyphenoxy)-1,3,4-thiadiazole

InChI

InChI=1S/C11H11BrN2O2S/c1-7(2)15-8-3-5-9(6-4-8)16-11-14-13-10(12)17-11/h3-7H,1-2H3

InChI Key

SWOVUIZKBQTWAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=NN=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 24B (1.4 g, 5.11 mmol) in N,N-dimethyl formamide (20 mL) was treated with K2CO3 (1.06 g, 7.66 mmol) and 2-iodopropane (5.1 mL, 51.1 mmol) and the reaction mixture was sealed in a screw-top pressure vessel and heated at 85° C. for 2 hours. The reaction was cooled to 25° C., poured into water (200 mL), and extracted with diethyl ether (2×100 mL). The combined organic layers were washed with water (3×80 mL) and brine (80 mL), dried (Na2SO4), filtered and evaporated to provide 1.6 g of a light brown solid. The residue was purified by flash chromatography on silica gel eluting with a solvent gradient from 1% to 14% ethyl acetate in hexanes to provide 0.8 g (50%) of the title compound as a clear colorless oil. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.37 (d, J=9.19 Hz, 2H) 7.01 (d, J=9.19 Hz, 2H) 4.63 (heptet, J=5.88 Hz, 1H) 1.27 (d, J=5.88 Hz, 6H); MS (ESI) m/z 316.9 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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